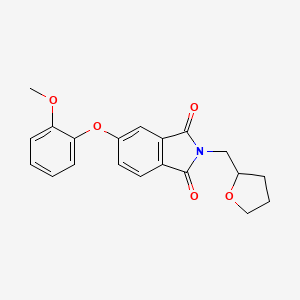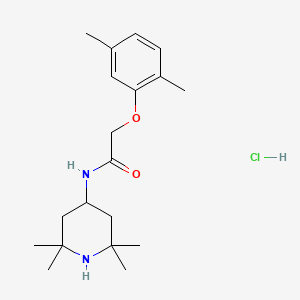![molecular formula C24H30N2O4 B3973833 N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide]](/img/structure/B3973833.png)
N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide]
Vue d'ensemble
Description
N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide], also known as CMA, is a synthetic compound that has shown potential as a pharmacological tool in scientific research. CMA belongs to the class of compounds known as bisamides, which have been shown to have a range of biological activities.
Mécanisme D'action
N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide] is believed to exert its biological effects through modulation of the endocannabinoid system. Specifically, N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide] has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids such as anandamide. By inhibiting FAAH, N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide] increases the levels of endocannabinoids in the body, which can lead to a range of physiological effects.
Biochemical and Physiological Effects
N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide] has been shown to have a range of biochemical and physiological effects. In animal studies, N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide] has been shown to reduce pain and inflammation. It has also been shown to have anxiolytic and anticonvulsant effects. In addition, N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide] has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide] in lab experiments is its specificity for FAAH inhibition. This allows researchers to investigate the role of the endocannabinoid system in various biological processes. However, one limitation of N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide] is its relatively low potency compared to other FAAH inhibitors. This can limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide]. One area of interest is the potential use of N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide] as a therapeutic agent for pain and inflammation. Another area of interest is the investigation of the neuroprotective effects of N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide] in animal models of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide] and its potential as a pharmacological tool in scientific research.
Conclusion
In conclusion, N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide] is a synthetic compound that has shown potential as a pharmacological tool in scientific research. Its specificity for FAAH inhibition allows researchers to investigate the role of the endocannabinoid system in various biological processes. While there are advantages and limitations to using N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide] in lab experiments, its potential as a therapeutic agent for pain and inflammation and its neuroprotective effects in animal models of neurodegenerative diseases make it an area of interest for future research.
Applications De Recherche Scientifique
N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide] has been shown to have a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have potential as an anticonvulsant and anxiolytic agent. N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide] has been used in scientific research to study the role of the endocannabinoid system in pain modulation and inflammation. It has also been used to investigate the mechanisms of action of other pharmacological agents.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-[[2-(4-methoxyphenyl)acetyl]amino]cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-29-19-11-7-17(8-12-19)15-23(27)25-21-5-3-4-6-22(21)26-24(28)16-18-9-13-20(30-2)14-10-18/h7-14,21-22H,3-6,15-16H2,1-2H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWYVKYUMGGRNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2CCCCC2NC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{[2-(4-isobutylphenyl)propanoyl]amino}ethyl)-2-oxo-3-piperidinecarboxamide](/img/structure/B3973752.png)
![1-acetyl-17-(4,5-dimethyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3973759.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-butynamide](/img/structure/B3973773.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B3973780.png)

![2-fluoro-N-(3-oxo-3-{[2-(1H-1,2,3-triazol-5-ylthio)ethyl]amino}propyl)benzamide](/img/structure/B3973795.png)

![1-[1-(4-fluorobenzoyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973825.png)
![4,4'-{[4-(dimethylamino)phenyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3973831.png)
![N-{2-[(4-methoxyphenyl)amino]cyclohexyl}benzenesulfonamide](/img/structure/B3973832.png)
![5-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B3973835.png)
![{4-[3-(acetyloxy)phenyl]-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl}methylene diacetate](/img/structure/B3973838.png)
![N-dibenzo[b,d]furan-3-yl-3-methylbutanamide](/img/structure/B3973841.png)